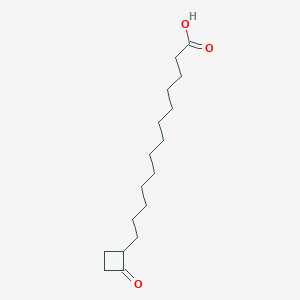
13-(2-Oxocyclobutyl)tridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-(2-Oxocyclobutyl)tridecanoic acid is a unique organic compound characterized by the presence of a cyclobutyl ring with a ketone group attached to a tridecanoic acid chain
Métodos De Preparación
The synthesis of 13-(2-Oxocyclobutyl)tridecanoic acid can be achieved through several routes. One common method involves the reaction of tridecanoic acid with cyclobutanone under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the cyclobutyl ring. Industrial production methods may involve the use of advanced techniques like column chromatography and multidimensional liquid chromatography (MDLC) for purification .
Análisis De Reacciones Químicas
13-(2-Oxocyclobutyl)tridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
13-(2-Oxocyclobutyl)tridecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: Its potential antimicrobial activity makes it a candidate for developing new antibiotics.
Mecanismo De Acción
The mechanism of action of 13-(2-Oxocyclobutyl)tridecanoic acid involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This antimicrobial activity is enhanced when the compound is used in combination with silver nanoparticles, which further destabilize the microbial cell membrane .
Comparación Con Compuestos Similares
Similar compounds to 13-(2-Oxocyclobutyl)tridecanoic acid include other fatty acids like tridecanoic acid, tetradecanoic acid, and pentadecanoic acid. These compounds share similar structural features but differ in their chain lengths and functional groups. The presence of the cyclobutyl ring and the ketone group in this compound makes it unique and potentially more effective in certain applications .
Propiedades
Fórmula molecular |
C17H30O3 |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
13-(2-oxocyclobutyl)tridecanoic acid |
InChI |
InChI=1S/C17H30O3/c18-16-14-13-15(16)11-9-7-5-3-1-2-4-6-8-10-12-17(19)20/h15H,1-14H2,(H,19,20) |
Clave InChI |
JOMLURKMPZVFDG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C1CCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


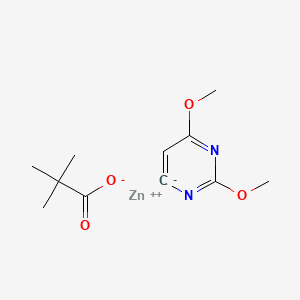
![(13S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14794994.png)

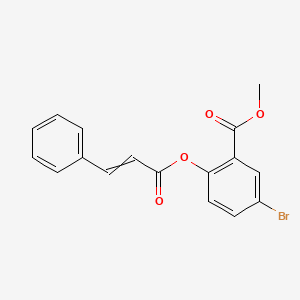

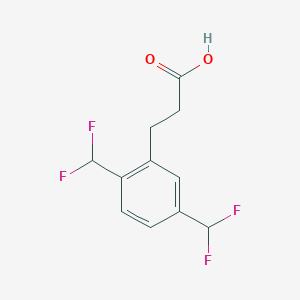
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
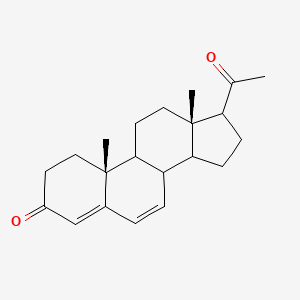
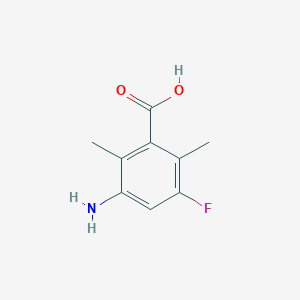
![7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol](/img/structure/B14795056.png)
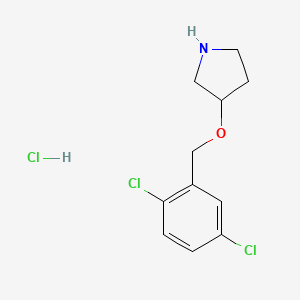
![8,8'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane)](/img/structure/B14795070.png)
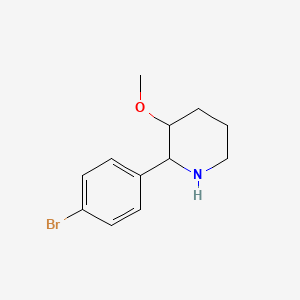
![tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate](/img/structure/B14795079.png)
